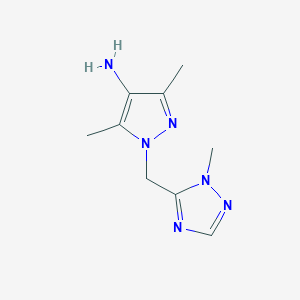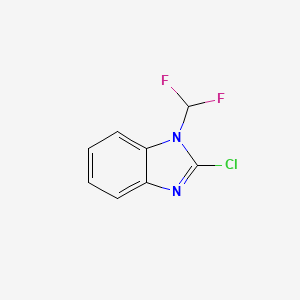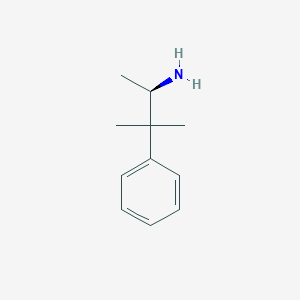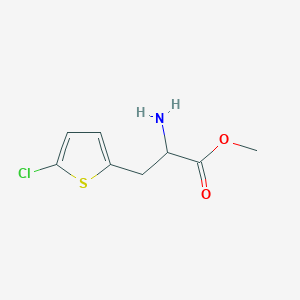
3,3-Dipropylcyclobutane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dipropylcyclobutane-1-carboxylic acid is an organic compound with the molecular formula C11H20O2 It is a derivative of cyclobutanecarboxylic acid, where two propyl groups are attached to the third carbon of the cyclobutane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dipropylcyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the alkylation of cyclobutanecarboxylic acid with propyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon or nickel may be employed to facilitate the alkylation process, and the reaction conditions are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Dipropylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to alcohols using reducing agents such as lithium aluminum hydride or borane.
Substitution: The hydrogen atoms on the cyclobutane ring can be substituted with halogens or other functional groups using reagents like halogens (chlorine, bromine) or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated cyclobutane derivatives.
Applications De Recherche Scientifique
3,3-Dipropylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Dipropylcyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the propyl groups may interact with hydrophobic regions of proteins or membranes, affecting their activity and stability.
Comparaison Avec Des Composés Similaires
Cyclobutanecarboxylic acid: The parent compound without the propyl groups.
3,3-Dimethylcyclobutane-1-carboxylic acid: A similar compound with methyl groups instead of propyl groups.
3,3-Diethylcyclobutane-1-carboxylic acid: A compound with ethyl groups instead of propyl groups.
Uniqueness: 3,3-Dipropylcyclobutane-1-carboxylic acid is unique due to the presence of two propyl groups, which impart distinct steric and electronic properties. These features can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C11H20O2 |
|---|---|
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
3,3-dipropylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H20O2/c1-3-5-11(6-4-2)7-9(8-11)10(12)13/h9H,3-8H2,1-2H3,(H,12,13) |
Clé InChI |
WUJQUGIKVSIITB-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(CC(C1)C(=O)O)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl[2-(1,4-oxazepan-2-yl)ethyl]amine](/img/structure/B15325135.png)








![Ethyl2-azabicyclo[4.1.0]heptane-1-carboxylatehydrochloride](/img/structure/B15325199.png)




